molecular formula C10H8O7S2 B8728489 3-Hydroxy-2,6-naphthalenedisulfonic acid CAS No. 6361-38-2

3-Hydroxy-2,6-naphthalenedisulfonic acid

Cat. No. B8728489
CAS RN: 6361-38-2
M. Wt: 304.3 g/mol
InChI Key: IJMIXVXSQKGSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,6-naphthalenedisulfonic acid is a useful research compound. Its molecular formula is C10H8O7S2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2,6-naphthalenedisulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2,6-naphthalenedisulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6361-38-2

Product Name

3-Hydroxy-2,6-naphthalenedisulfonic acid

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-hydroxynaphthalene-2,6-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-9-4-7-3-8(18(12,13)14)2-1-6(7)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

IJMIXVXSQKGSPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Hydroxynaphthalene-2-sulfonic acid (250 g, 1.16 mol) was added in portions to a mixture of concentrated H2SO4 (950 g) and water (50 g). The mixture was stirred at 110-120° C. for 3 hours, cooled to room temperature, added to a mixture of ice and water (5000 ml) and the product precipitated by the addition of sodium chloride. The resultant slurry was warmed to 90° C. to dissolve the product, stirred for 1 hour at this temperature and then allowed to cool. The product was filtered off and the damp product dissolved in water (3000 ml) at pH 10 by the addition of concentrated sodium hydroxide solution. The solution was then filtered to remove a small amount of insoluble material. The pH of the filtrate was lowered to 7 with concentrated HCl and the product precipitated by the addition sodium chloride. The product was filtered off and dried in a vacuum oven to give 117 g of a cream solid (68% yield).
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
950 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Name
Quantity
5000 mL
Type
solvent
Reaction Step Two
Yield
68%

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